molecular formula C18H14N2O B11852088 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone CAS No. 89060-15-1

1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone

Cat. No.: B11852088
CAS No.: 89060-15-1
M. Wt: 274.3 g/mol
InChI Key: FZFHAGFINCHXFY-UHFFFAOYSA-N
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Description

1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is a complex organic compound that features a quinoline moiety linked to an ethanone group through a methylene bridgeThe quinoline structure is known for its biological activity, making derivatives like this compound valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone typically involves the condensation of 4-aminoacetophenone with quinoline-6-carbaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions to facilitate the formation of the methylene bridge .

Industrial Production Methods: This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Scientific Research Applications

1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is largely dependent on its interaction with biological targets. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can bind to enzymes, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is unique due to its specific structure, which combines the quinoline moiety with an ethanone group. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and potential therapeutic applications. Further studies are needed to fully explore its potential and optimize its synthesis and application.

Properties

CAS No.

89060-15-1

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

1-[4-(quinolin-6-ylmethylideneamino)phenyl]ethanone

InChI

InChI=1S/C18H14N2O/c1-13(21)15-5-7-17(8-6-15)20-12-14-4-9-18-16(11-14)3-2-10-19-18/h2-12H,1H3

InChI Key

FZFHAGFINCHXFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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